Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)-
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Overview
Description
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(ethylamino)-4-(2-methoxyethoxy)phenylpropionamide under basic conditions to form the azo compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are followed, and implementing efficient purification processes to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its functional groups.
Reduction: Reduction reactions can break the azo bond (N=N), leading to the formation of amines.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond typically yields corresponding amines, while substitution reactions can introduce new functional groups at the bromine site.
Scientific Research Applications
Chemistry: Used as a dye or pigment due to its azo structure, which imparts vivid colors.
Biology: May be used in staining techniques for microscopy or as a marker in biochemical assays.
Industry: Used in the production of colored materials, such as textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide depends on its specific application
Molecular Targets: The compound may bind to proteins, nucleic acids, or other biomolecules, affecting their function.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways, leading to specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide
- N-(2-((2-Fluoro-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide
Uniqueness
The uniqueness of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide lies in its specific substituents, which can influence its chemical reactivity, color properties, and potential applications. The presence of the bromo group, for example, can make it more reactive in substitution reactions compared to its chloro or fluoro analogs.
Properties
CAS No. |
72066-87-6 |
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Molecular Formula |
C20H23BrN6O7 |
Molecular Weight |
539.3 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]propanamide |
InChI |
InChI=1S/C20H23BrN6O7/c1-4-19(28)23-14-10-16(22-5-2)18(34-7-6-33-3)11-15(14)24-25-20-13(21)8-12(26(29)30)9-17(20)27(31)32/h8-11,22H,4-7H2,1-3H3,(H,23,28) |
InChI Key |
NZQSKKFYXYUZSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC)NCC |
Origin of Product |
United States |
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